4-Fluorophenylhydrazine hydrochloride
Description
Significance as a Versatile Reagent in Organic Synthesis and Medicinal Chemistry
4-Fluorophenylhydrazine hydrochloride is a highly versatile and valuable reagent, serving as a critical building block and intermediate in both organic synthesis and medicinal chemistry. chemimpex.comcymitquimica.com Its utility stems from the reactivity of the hydrazine (B178648) group, which can participate in a wide array of chemical reactions to form more complex molecules. cymitquimica.com The fluorine substitution is particularly noteworthy as it can alter the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, a common strategy in drug design known as bioisosteric replacement. ontosight.ai
In organic synthesis, its primary role is as a precursor for creating heterocyclic compounds, most notably indole (B1671886) derivatives. wikipedia.orgbyjus.com The Fischer indole synthesis, a reaction discovered in 1883, frequently employs substituted phenylhydrazines like this compound to react with aldehydes or ketones under acidic conditions. wikipedia.orgmdpi.com This reaction is a cornerstone for constructing the indole nucleus, a privileged scaffold found in numerous biologically active molecules. byjus.comopenmedicinalchemistryjournal.com The reliability and effectiveness of this compound make it a preferred choice for chemists aiming to develop novel compounds. chemimpex.com
In medicinal chemistry, the compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comchemicalbook.com Its derivatives are investigated for a wide range of potential therapeutic applications, including anti-cancer, anti-infective, antimicrobial, and antiviral activities. ontosight.aiopenmedicinalchemistryjournal.comxdbiochems.com The incorporation of the fluoro-phenyl moiety is often a deliberate design element to enhance the biological efficacy and metabolic stability of the final active pharmaceutical ingredient. ontosight.ai
Overview of Core Research Domains Utilizing this compound
The application of this compound spans several key domains of chemical research, reflecting its importance as a synthetic intermediate.
Pharmaceutical Synthesis : This is the most prominent area of its application. It is a crucial intermediate in the development of anti-cancer agents and tryptamine (B22526) drugs used in the treatment of migraines and cluster headaches. chemimpex.comchemicalbook.com For instance, the Fischer indole synthesis using this reagent is a common method for preparing the core structure of triptan-class antimigraine drugs. wikipedia.orgmdpi.com Research has also focused on synthesizing indole-benzimidazole derivatives with potential anti-cancer properties, where the fluorobenzyl group plays a key role. openmedicinalchemistryjournal.com
Indole Synthesis : Beyond specific drug classes, the compound is fundamental to the synthesis of a vast array of indole derivatives. byjus.comopenmedicinalchemistryjournal.com The Fischer indole synthesis, which involves the cyclization of an arylhydrazone, is a robust and widely used method. byjus.com The reaction between this compound and various ketones or aldehydes allows for the creation of fluorinated indoles, which are valuable for further chemical exploration and biological screening. wikipedia.orgopenmedicinalchemistryjournal.com
Agrochemicals : The compound serves as a building block in the creation of new agrochemicals. cymitquimica.com Preliminary studies suggest that its derivatives may have properties that enhance plant protection and stress resistance, making it a compound of interest for increasing crop yields. xdbiochems.com
Materials Science : Fluorinated compounds are of significant interest in materials science for developing new materials with unique properties, such as fluoropolymers. ontosight.aixdbiochems.com The specific structure of this compound makes it a potential component in the synthesis of novel functional materials that could be applied in electronic or optical devices. xdbiochems.com
Analytical Chemistry : In laboratory settings, it is used in analytical methods for the detection and quantification of sugars and carbonyl compounds. chemimpex.comchemicalbook.com It is also employed in the preparation of azo compounds, which are valuable in the dye manufacturing industry. chemimpex.com
| Research Domain | Specific Application | Key Reaction/Use |
|---|---|---|
| Pharmaceuticals | Anti-migraine (Triptans), Anti-cancer agents, Anti-infectives | Fischer Indole Synthesis for drug scaffolds chemimpex.comwikipedia.orgchemicalbook.com |
| Organic Synthesis | Synthesis of fluorinated indole derivatives and other heterocycles | Reaction with aldehydes and ketones wikipedia.orgbyjus.com |
| Agrochemicals | Development of plant protection agents | Intermediate for active agrochemical ingredients cymitquimica.comxdbiochems.com |
| Materials Science | Synthesis of new functional materials (e.g., fluoropolymers) | Building block for fluorinated polymers ontosight.aixdbiochems.com |
| Analytical Chemistry | Detection of carbonyl compounds; Preparation of dyes | Formation of hydrazones and azo compounds chemimpex.comchemicalbook.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKUXLUOKFSMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961005 | |
| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
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Molecular Weight |
162.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-85-8, 40594-35-2 | |
| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (4-Fluorophenyl)hydrazine monohydrochloride | |
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| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
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| Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
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| Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
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| Record name | 4-fluorophenylhydrazine hydrochloride | |
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| Record name | 4-fluorophenylhydrazine hydrochloride | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 4-Fluorophenylhydrazine Hydrochloride
The most conventional methods for preparing this compound are well-documented and have been scaled for industrial production. These routes are prized for their reliability and are based on fundamental organic reactions.
The primary and most traditional route to this compound begins with 4-fluoroaniline (B128567). google.com This multi-step process is a cornerstone of arylamine chemistry and proceeds through a sequence of three core reactions:
Diazotization: The synthesis is initiated by treating 4-fluoroaniline with an aqueous solution of hydrochloric acid and sodium nitrite (B80452) at low temperatures, typically between 0 and 5°C. google.comchemicalbook.com This reaction converts the primary aromatic amine into a diazonium salt (4-fluorophenyldiazonium chloride). Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.
Reduction: The resulting diazonium salt solution is then subjected to reduction. A common and effective reducing agent for this step is sodium sulfite (B76179) or sodium pyrosulfite. google.comchemicalbook.com The diazonium salt is added to a solution of the reducing agent, which converts the diazonium group (-N₂⁺) into a hydrazine (B178648) precursor. chemicalbook.com One patented method highlights the use of sodium pyrosulfite at a controlled pH of 7-9 and a temperature of 10-35°C, which can significantly shorten the reaction time. google.com
Hydrolysis: The final step involves the acid hydrolysis of the intermediate. Concentrated hydrochloric acid is added, and the mixture is heated, often to around 100°C. chemicalbook.com This step liberates the hydrazine functional group and protonates it, leading to the precipitation of this compound upon cooling. The final product can then be isolated by filtration. chemicalbook.com
This sequence, while effective, often involves long reaction times and the use of substantial amounts of reagents. google.com
Table 1: Reaction Conditions for Diazotization-Reduction-Hydrolysis
| Step | Reagents | Temperature | Key Parameters | Reference |
|---|---|---|---|---|
| Diazotization | 4-Fluoroaniline, Hydrochloric Acid, Sodium Nitrite | 0–5 °C | 2-hour reaction time; formation of diazonium salt | chemicalbook.com |
| Reduction | Sodium Sulfite or Sodium Pyrosulfite | <0 °C initially, then room temperature | pH control (7-9) can optimize reaction | google.comchemicalbook.com |
| Hydrolysis | Concentrated Hydrochloric Acid | ~100 °C | 3-hour heating; yields the hydrochloride salt | chemicalbook.com |
An alternative to the diazotization route involves copper-catalyzed cross-coupling reactions. This approach synthesizes aryl hydrazines by forming a carbon-nitrogen bond between an aryl halide and a hydrazine source. An efficient method has been developed for coupling aryl halides (such as 4-fluoroiodobenzene or 4-fluorobromobenzene) with hydrazine hydrate. researchgate.net
This process typically employs a copper catalyst and a suitable ligand in a solvent, offering a more direct pathway that can be applicable to a range of substituted aryl halides. researchgate.net Research has also detailed the copper-catalyzed electrophilic amination of organozinc reagents with electrophilic nitrogen sources, which can be used to form tertiary and secondary amines and could be adapted for hydrazine synthesis. nih.govresearchgate.net These methods are noteworthy for their tolerance of various functional groups and often proceed under milder conditions than classical methods. researchgate.net
Advanced Synthetic Techniques and Optimization
Efforts to improve the efficiency, speed, and selectivity of chemical syntheses have led to the adoption of advanced techniques in the preparation of 4-Fluorophenylhydrazine derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of 4-Fluorophenylhydrazine, this technique is particularly effective for the rapid preparation of its derivatives, such as hydrazones. For instance, 2-[4-bi-(4-fluorophenyl)-methylpiperazin-l-yl]acteyl hydrazones have been synthesized with good yields under microwave irradiation. researchgate.net The general process involves reacting a hydrazine, such as a derivative of 4-Fluorophenylhydrazine, with an aldehyde or ketone under microwave conditions, which can dramatically reduce reaction times from hours to minutes. nih.govchemmethod.com This method is valued for its efficiency, ease of manipulation, and alignment with green chemistry principles by reducing energy consumption. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reaction Time | 1.5–12 hours | 4–12 minutes | nih.gov |
| Yield | 80–96% | 82–96% | nih.gov |
| Process | Often multi-step (e.g., esterification then hydrazinolysis) | Can be a one-step reaction from acid to hydrazide | nih.gov |
| Conditions | Reflux temperature | Solvent-free or minimal solvent, high temperature/pressure | nih.gov |
The presence and position of the fluorine atom on the phenyl ring of this compound significantly influence its reactivity. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions due to the interplay of its inductive and resonance effects. This property is crucial for ensuring regioselectivity in reactions where the aromatic ring is further functionalized.
In multi-step syntheses, such as the Fischer indole (B1671886) synthesis, the fluorine substituent can direct the cyclization step, influencing the final structure of the indole ring. Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration. The hydrazine moiety is a potent nucleophile, while the fluorinated ring can participate in nucleophilic aromatic substitution under certain conditions. Synthetic strategies must be designed to control which part of the molecule reacts. For example, in the formation of hydrazones, the reaction is chemoselective for the hydrazine group reacting with a carbonyl compound, leaving the aromatic ring intact. The unique reactivity imparted by fluorine makes the compound a valuable tool for developing novel molecules with high selectivity. chemimpex.com
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern chemical manufacturing places increasing emphasis on sustainability. The application of green chemistry principles to the synthesis of 4-Fluorophenylhydrazine aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov
Key green approaches include:
Use of Safer Solvents: Research into related aryl hydrazine syntheses has demonstrated the use of water as a solvent, which is a significant improvement over volatile organic compounds. rasayanjournal.co.in
Catalysis: Copper-catalyzed amination methods are an example of Principle #9 (Catalysis), as catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. researchgate.netnih.gov
Process Intensification: The development of continuous flow processes for similar syntheses, such as for 4-chlorophenylhydrazine (B93024) salt, offers a safer and more efficient alternative to traditional batch reactors. google.com Continuous flow can reduce the accumulation of unstable intermediates like diazonium salts, thereby improving the safety profile of the synthesis. google.com
Atom Economy: Synthetic routes are being optimized to maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov A synthesis method for a related compound that avoids the traditional diazotization process by using different starting materials claims to have fewer reaction steps, higher yield, and fewer waste discharges, making it a more environmentally friendly process. scispace.com
By integrating these principles, the synthesis of this compound can become more sustainable, cost-effective, and safer.
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine functional group (-NHNH₂) in 4-fluorophenylhydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This electronic configuration imparts both nucleophilic and, under certain conditions, electrophilic character to the molecule.
Nucleophilicity: The primary reactivity of the hydrazine moiety is nucleophilic. The terminal nitrogen atom (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom attached to the phenyl ring (α-nitrogen). This is because the electron-withdrawing effect of the 4-fluorophenyl group reduces the electron density on the α-nitrogen. In reactions with electrophiles, such as carbonyl compounds or alkyl halides, the initial attack typically occurs at the β-nitrogen. Studies on the nucleophilicity of various hydrazines have shown that substitution patterns significantly influence reactivity. While alkyl groups on one nitrogen can increase the nucleophilicity of that nitrogen, they can sterically hinder and electronically decrease the reactivity of the adjacent nitrogen.
Electrophilicity: While less common, the hydrazine moiety can exhibit electrophilic character, particularly after activation. For instance, upon oxidation, diazenyl species can be formed, which are susceptible to nucleophilic attack. Furthermore, in certain rearrangements or fragmentation reactions, intermediates may be generated where a nitrogen atom becomes electron-deficient and acts as an electrophile.
Influence of Fluorine Substitution on Aromatic Ring Reactivity and Selectivity
The fluorine atom at the para-position of the phenyl ring profoundly influences the reactivity and regioselectivity of the aromatic system through a combination of inductive and resonance effects.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609).
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect directs incoming electrophiles to the ortho and para positions. In 4-fluorophenylhydrazine, the para-position is already occupied by the hydrazine group, so this effect directs electrophiles to the positions ortho to the fluorine atom (meta to the hydrazine group).
Conversely, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of fluorine activates the ring, particularly at the ipso-carbon (the carbon bearing the fluorine). masterorganicchemistry.comlibretexts.org This makes the fluorine atom a potential leaving group in the presence of strong nucleophiles.
Table 1: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -F | Strong -I (Deactivating) | Weak +R (Activating) | Deactivating | Ortho, Para |
| -NHNH₂ | Weak -I (Deactivating) | Strong +R (Activating) | Activating | Ortho, Para |
Formation of Hydrazones and Azo Compounds: Reaction Kinetics and Thermodynamic Analyses
4-Fluorophenylhydrazine hydrochloride is a common reagent for the synthesis of 4-fluorophenylhydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of the Fischer indole (B1671886) synthesis and is widely used for the characterization and derivatization of carbonyl compounds.
The reaction mechanism begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. youtube.com This is typically the rate-determining step and is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity. However, at very low pH, the hydrazine nucleophile can be fully protonated, rendering it non-nucleophilic and thus inhibiting the reaction. nih.gov The reaction, therefore, has an optimal pH range, usually mildly acidic. youtube.com The initial adduct then undergoes dehydration to form the stable C=N double bond of the hydrazone. youtube.com The entire process is reversible, but the formation of the hydrazone can often be driven to completion by removing the water formed. youtube.com
The kinetics are influenced by the electronic nature of both the carbonyl compound and the phenylhydrazine (B124118). Electron-withdrawing groups on the carbonyl compound enhance its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. The fluorine atom on the phenylhydrazine ring withdraws electron density, slightly reducing the nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine, which can influence the reaction rate.
Azo compounds can be formed from the oxidation of hydrazines. The formation of azo compounds from 4-fluorophenylhydrazine typically involves an oxidation step to form a diazenyl intermediate, which can then couple with another molecule or undergo further reactions. The thermodynamics of this process are generally favorable due to the formation of the highly stable nitrogen-nitrogen double bond and often the release of gaseous byproducts.
Table 2: Mechanistic Steps of Hydrazone Formation
| Step | Description | Key Features |
| 1 | Nucleophilic Attack | The terminal nitrogen of 4-fluorophenylhydrazine attacks the carbonyl carbon. |
| 2 | Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. |
| 3 | Protonation of Hydroxyl | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (H₂O). |
| 4 | Dehydration | The lone pair on the α-nitrogen pushes out the water molecule, forming a C=N double bond. |
| 5 | Deprotonation | A base (e.g., water) removes a proton from the α-nitrogen to yield the final, neutral hydrazone product. |
Coupling Reactions and Metal-Catalyzed Transformations
This compound can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. The most relevant of these are C-N bond-forming reactions like the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: In this palladium-catalyzed reaction, 4-fluorophenylhydrazine can act as the amine coupling partner with an aryl halide or triflate. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.org This transformation provides a direct route to unsymmetrical diarylhydrazines. The development of various generations of catalyst systems has expanded the scope to include a wide array of substrates under milder conditions. wikipedia.org
Ullmann Condensation: The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form biaryl compounds. synarchive.comorganic-chemistry.org A variation, often called the Ullmann-type reaction, couples aryl halides with amines, alcohols, or thiols. organic-chemistry.org 4-Fluorophenylhydrazine could react with an aryl halide in the presence of a copper catalyst, often at high temperatures, to yield a diarylhydrazine. thermofisher.com Modern protocols have been developed that may allow these reactions to proceed under less harsh conditions. rsc.org
Table 3: Overview of Relevant Coupling Reactions
| Reaction | Metal Catalyst | Typical Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halides/Triflates + Amines | High functional group tolerance; mild reaction conditions with modern ligands. wikipedia.org |
| Ullmann Condensation | Copper (Cu) | Aryl Halides + Amines/Alcohols | Often requires high temperatures; useful for specific C-N and C-O bond formations. organic-chemistry.orgthermofisher.com |
Oxidation and Reduction Pathways of the Hydrazine Functional Group
The hydrazine group in 4-fluorophenylhydrazine is redox-active and can undergo both oxidation and reduction under appropriate conditions.
Oxidation: The oxidation of hydrazines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can produce diazene (B1210634) (diimide) intermediates. The electrochemical oxidation of hydrazine is known to be a self-inhibiting reaction, as the oxidation of the unprotonated N₂H₄ form releases protons, which then protonate incoming hydrazine molecules to the electro-inactive N₂H₅⁺ form. nih.gov Complete oxidation, particularly in fuel cell applications, yields dinitrogen gas and water, a process that is thermodynamically favorable. mdpi.com
Reduction: The most notable reduction involving arylhydrazines is the Wolff-Kishner reduction. wikipedia.orgmasterorganicchemistry.com In this reaction, a ketone or aldehyde is first converted into its corresponding 4-fluorophenylhydrazone. Subsequent treatment with a strong base (like KOH or potassium tert-butoxide) at high temperatures in a high-boiling solvent (like ethylene (B1197577) glycol) reduces the hydrazone. youtube.comalfa-chemistry.com The driving force is the thermodynamically favorable, irreversible loss of nitrogen gas (N₂) to produce the corresponding methylene (B1212753) (-CH₂-) group. youtube.com This reaction is complementary to the Clemmensen reduction, which is performed under acidic conditions, and is therefore suitable for substrates that are sensitive to acid. alfa-chemistry.com
Nucleophilic Substitution Reactions on the Aromatic Ring
While the aromatic ring of 4-fluorophenylhydrazine is generally activated towards electrophilic attack by the hydrazine group, the fluorine atom provides a site for nucleophilic aromatic substitution (SNAr). The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org
Addition: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.
For this reaction to occur, the aromatic ring must be sufficiently electron-poor. This is typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
In 4-fluorophenylhydrazine, the hydrazine group is an electron-donating group by resonance, which deactivates the ring towards nucleophilic attack. However, the strong inductive effect of the hydrazine group and the inherent reactivity of the C-F bond might allow substitution with very strong nucleophiles or under forcing conditions. The outcome of such a reaction would depend on the delicate balance between the deactivating resonance effect of the hydrazine group and the activating inductive effects and leaving group ability of the fluorine atom.
Applications in Organic Synthesis and Building Block Chemistry
Precursor in Heterocyclic Compound Synthesis.ekb.egchemicalbook.com
The compound is widely used as a starting material for the synthesis of a range of heterocyclic compounds, which are core structures in many biologically active molecules.
4-Fluorophenylhydrazine hydrochloride is instrumental in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis typically involves a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.
One documented method involves the reaction of (E)-1-(4-Fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine, which is prepared from this compound and 4-methoxyacetophenone, to yield 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. tdcommons.org The initial reaction to form the hydrazine (B178648) derivative from this compound and 4-methoxyacetophenone proceeds with a 100% yield. tdcommons.org The subsequent cyclization to the pyrazole-4-carbaldehyde has a reported yield of 95%. tdcommons.org
Table 1: Synthesis of Pyrazole Derivatives
| Reactants | Product | Yield | Reference |
|---|---|---|---|
| This compound, 4-methoxyacetophenone | (E)-1-(4-Fluorophenyl)-2-(1-(4-methoxyphenyl)ethylidene)hydrazine | 100% | tdcommons.org |
The Fischer indole (B1671886) synthesis is a classic and widely used method for synthesizing indoles, which are prevalent in many natural products and pharmaceuticals. chemtube3d.com this compound serves as a key starting material in this reaction. The process involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. chemtube3d.com
A specific application is the synthesis of 5-fluoro-2,3,3-trimethyl-3H-indole. In this reaction, this compound is reacted with methyl isopropyl ketone in glacial acetic acid. The mixture is refluxed at 117°C for 20 hours, resulting in the formation of the indole derivative in a good yield. chemicalbook.com This indole can then be used as a precursor for the synthesis of more complex molecules, such as pyrazole derivatives. chemicalbook.com
Table 2: Fischer Indole Synthesis with this compound
| Reactants | Reaction Conditions | Product | Reference |
|---|
Beyond pyrazoles and indoles, this compound is a precursor to other biologically important heterocyclic systems. For instance, it is used in the synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives and pyridazine (B1198779) derivatives, which are known to possess a range of pharmacological activities. chemicalbook.comnih.gov The synthesis of pyridazines can be achieved through the reaction of hydrazines with 1,4-dicarbonyl compounds. nih.gov Additionally, there are mentions in the literature of its use in synthesizing triazolotriazine derivatives. chemicalbook.com
Intermediate in Pharmaceutical and Agrochemical Synthesis.ekb.egchemtube3d.com
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. ekb.egchemtube3d.com Its role is particularly noted in the production of tryptamine-based drugs, which are used in the treatment of migraines and cluster headaches. chemicalbook.commdpi.com One specific API where this compound is used as an intermediate is Flutroline. elampharma.com In the agrochemical sector, substituted phenylhydrazine compounds are used to synthesize insecticides, bactericides, and herbicides. ekb.eg
Development of Dyes and Pigments.chemimpex.com
The chemical properties of this compound make it suitable for use in the synthesis of dyes and pigments. chemimpex.com It is employed in the preparation of azo compounds, which are a large and important class of synthetic organic dyes. chemtube3d.commdpi.com The general synthesis of azo dyes involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling agent. cuhk.edu.hk While specific commercial dyes derived from this compound are not extensively detailed in readily available literature, its structural features are amenable to the creation of various colored compounds.
Contributions to Material Science: Preparation of Specialized Polymers and Coatings.chemimpex.com
In the field of material science, this compound and its derivatives contribute to the development of specialized polymers and coatings. chemimpex.com Hydrazine derivatives, in general, are used in the synthesis of various polymers, including polyamides and polyurethanes. mdpi.comgoogle.comresearchgate.net The incorporation of the fluorophenyl group can impart specific properties to the resulting polymers, such as altered thermal stability, chemical resistance, and surface properties. mdpi.com While detailed research on specific polymers synthesized directly from this compound is not widespread, its potential as a monomer or a modifying agent in polymer chemistry is recognized. chemimpex.com
Utilization in Coordination Chemistry and Ligand Design
This compound serves as a significant precursor in the field of coordination chemistry, primarily valued for its role in the synthesis of specialized ligands. While it can form stable complexes with metal ions directly, its predominant application lies in its use as a foundational building block for creating more elaborate organic molecules that can coordinate with metal centers. chemimpex.com
The hydrazine functional group, along with the fluorinated phenyl ring, makes this compound a versatile starting material for designing ligands with specific electronic and steric properties. The nitrogen atoms of the hydrazine moiety, or those in heterocyclic systems derived from it, can act as donor sites, binding to a variety of metal ions.
Research Findings in Ligand Synthesis
A primary application of this compound is in the synthesis of heterocyclic compounds, such as pyrazoles and indoles, which are widely used as ligands in coordination complexes.
Synthesis of Indole Derivatives: Research has demonstrated the use of this compound in the Fischer Indole Synthesis. For instance, its reaction with methyl isopropyl ketone in glacial acetic acid yields 5-fluoro-2,3,3-trimethyl-3H-indole. ekb.eg This fluorinated indole can then undergo further reactions, such as the Vilsmeier-Haack reaction, to produce more complex molecules like 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde, which can function as a multidentate ligand. ekb.eg
Synthesis of Pyrazole Derivatives: The compound is also a key reactant in the formation of various pyrazole-based ligands. These are synthesized by reacting this compound with appropriate precursors to form the pyrazole ring system, which is a well-established motif in coordination chemistry. ekb.eg
The table below lists examples of complex organic molecules designed as potential ligands that are synthesized using this compound as a starting material.
| Ligand Precursor/Derivative | Chemical Class | Reference |
|---|---|---|
| 5-Fluoro-2-methylindole | Indole | |
| 5-Fluoro-3-methylindole | Indole | |
| Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Pyrazole | |
| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde | Pyrazole | |
| 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | pyrazole | |
| 5-Fluoro-2,3,3-trimethyl-3H-indole | Indole | ekb.eg |
Influence of the Fluoro-Substituent in Ligand Design
The presence of the fluorine atom on the phenyl ring is a crucial element in ligand design. This electronegative atom can significantly alter the electronic properties of the ligand. These modifications, in turn, influence the geometric and electronic characteristics of the resulting metal complex. fu-berlin.de Studies on metal complexes with fluorinated ligands have shown that these substituents can impact the properties of the central metal ion. For example, research on iron(II) and cobalt(II) complexes with ligands containing a 4-fluorobenzyl group has demonstrated that fluorine-specific interactions can affect the spin state of the metal center. fu-berlin.de This highlights the strategic importance of using fluorinated precursors like this compound to fine-tune the functionality of coordination compounds for applications in areas such as catalysis and materials science. The coordination of the ligand to a metal ion can be confirmed through techniques like FT-IR spectroscopy, where a shift in the vibrational modes of C=N and C=C bonds indicates the involvement of a nitrogen atom in bonding with the metal. nih.gov
Medicinal Chemistry and Pharmacological Relevance
Rational Design and Synthesis of 4-Fluorophenylhydrazine Hydrochloride Derivatives for Therapeutic Applications
This compound serves as a crucial starting material for synthesizing a variety of heterocyclic compounds with potential therapeutic applications. ekb.eg The inclusion of a fluorine atom is a key design element, as it can enhance metabolic stability and improve the molecule's ability to permeate biological membranes. nih.gov The hydrazine (B178648) group provides a reactive site for constructing more complex molecules, such as pyrazoles, indoles, and hydrazones. ekb.egnih.gov
A common synthetic strategy is the Fischer Indole (B1671886) Synthesis, where this compound is reacted with a ketone (e.g., methyl isopropyl ketone) in an acidic medium like glacial acetic acid to produce fluorinated indole derivatives. ekb.eg These indoles can then be further modified. For instance, the Vilsmeier-Haack reaction can be used to introduce functional groups that serve as precursors for building other heterocyclic rings, such as pyrazoles. ekb.egnih.gov Pyrazole (B372694) derivatives are frequently synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.tr
Another synthetic route involves the reaction of this compound with various precursors to form hydrazones. nih.govnih.gov For example, N'-phenylhydrazides are designed and synthesized to explore their potential as antifungal agents. nih.govresearchgate.netnih.gov The synthesis of substituted phenylhydrazine (B124118) hydrochlorides can be achieved via a general procedure starting from the corresponding substituted aniline, which undergoes diazotization followed by reduction. chemicalbook.com These varied synthetic pathways allow for the creation of large libraries of derivatives where substituents can be systematically altered to optimize biological activity. nih.govmdpi.com
Investigation of Anticancer Activity of Derivatives
Derivatives of 4-fluorophenylhydrazine have been a significant focus of anticancer research due to their ability to inhibit the growth of various cancer cell lines. nih.govekb.egsrrjournals.com
Numerous studies have demonstrated the cytotoxic effects of 4-fluorophenylhydrazine derivatives against a range of human cancer cell lines.
Pyrazole Derivatives: A series of novel pyrazole derivatives synthesized from this compound were tested for their toxicity against breast cancer cell lines (MCF-7), showing that they were effective in killing cancer cells. ekb.egekb.eg One study on the AMJ13 breast cancer cell line showed that a specific pyrazole derivative achieved an inhibition rate of 81.50% at a concentration of 100 µg/ml after 48 hours. ekb.eg Other pyrazole derivatives have shown potent activity against various cancer cell lines, including HCT116 (colon), UO31 (renal), and HepG2 (liver), with some compounds exhibiting IC50 values in the nanomolar range, superior to the control drug sorafenib. nih.gov
Hydrazone Derivatives: Hydrazone derivatives have also shown significant anticancer potential. Fluorinated Schiff bases synthesized from aminophenylhydrazines demonstrated potent cytotoxic effects on A549 lung cancer cells, with one compound containing five fluorine atoms showing an IC50 value of 0.64 μM. nih.govtums.ac.ir Other hydrazone derivatives have displayed notable cytotoxicity against MCF-7 breast cancer cells and DLD-1 colon cancer cells. nih.gov For instance, certain hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety showed potent anticancer activity against the MCF-7 cancer cell line with IC50 values ranging from 2.19 to 4.37 μM. researchgate.net Fluorinated isatin-hydrazones also exhibit high activity against several tumor cell lines, with some being twice as cytotoxic as the reference drug 5-fluorouracil. mdpi.com
Below is an interactive table summarizing the in vitro cytotoxicity of selected derivatives.
| Derivative Class | Compound | Cancer Cell Line | Activity (IC50 / % Inhibition) | Reference |
| Pyrazole | 5-Fluoro-2-[1-(4-methoxy-phenyl)-1H- pyrazole-4- yl]-3,3-dimethyl-3H-indole | AMJ13 (Breast) | 81.50% inhibition @ 100 µg/ml | ekb.eg |
| Pyrazole | Compound 28 | HCT116 (Colon) | 0.035 µM | nih.gov |
| Pyrazole | Compound 1 | HCT-116 (Colon) | 4.2 µM | nih.gov |
| Hydrazone | Fluorinated Schiff base (Compound 6) | A549 (Lung) | 0.64 µM | nih.govtums.ac.ir |
| Hydrazone | Isoniazid–Hydrazone Analogue (Compound 4) | DLD-1 (Colon) | 13.49 µM | nih.gov |
| Hydrazone | Isatin-Hydrazone (Compound 3b) | M-HeLa (Cervical) | More active than 5-FU | mdpi.com |
The anticancer effects of 4-fluorophenylhydrazine derivatives are attributed to several mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death). nih.govtums.ac.ir Studies on fluorinated isatin-hydrazone derivatives revealed that their cytotoxic action is linked to the dissipation of the mitochondrial membrane potential, which stimulates the production of reactive oxygen species (ROS) in tumor cells, ultimately triggering apoptosis. mdpi.comfsu.edu
Similarly, fluorinated aminophenylhydrazines have been shown to induce apoptosis, as evidenced by chromatin condensation and the expression of cleaved caspase-3 in lung cancer cells. nih.govtums.ac.ir Other hydrazone derivatives have been found to cause cell cycle arrest, for example, at the G0/G1 phase in MCF-7 cells, preventing the cells from dividing and proliferating. researchgate.net Some pyrazole derivatives are thought to exert their anticancer effects by inhibiting enzymes that are crucial for cell division, such as cyclin-dependent kinase 2 (CDK2) or xanthine (B1682287) oxidase. nih.govsrrjournals.comnih.gov
Exploration of Antimicrobial and Antifungal Potential of Related Compounds
The structural scaffold of 4-fluorophenylhydrazine has been utilized to develop potent antimicrobial and antifungal agents. nih.govnih.govmdpi.com
Antifungal Activity: N'-phenylhydrazides have been extensively studied for their antifungal properties. nih.govresearchgate.netnih.gov In one study, 52 different N'-phenylhydrazides were synthesized and evaluated against five strains of Candida albicans. nih.govresearchgate.netnih.gov Many of these compounds showed significant activity, with some being more effective than the standard antifungal drug fluconazole, especially against resistant strains. nih.govresearchgate.netnih.gov For example, compound A11 was highly active against several C. albicans strains, with MIC80 values (the minimum concentration to inhibit 80% of fungal growth) as low as 1.9 µg/mL. nih.govnih.gov The proposed mechanism for some of these compounds involves the generation of free radicals and reactive oxygen species, which damage the fungal cell morphology. nih.govresearchgate.netnih.gov Fluorinated isatin-hydrazones have also demonstrated strong antagonistic effects against phytopathogenic fungi like P. cactorum and F. oxysporum. mdpi.com
Antibacterial Activity: Fluorinated hydrazones are of particular interest for their potential to combat bacteria resistant to common antibiotics. nih.gov The inclusion of fluorine atoms can improve metabolic stability and bioavailability. nih.gov The antibacterial activity is often dependent on the specific substitutions on the molecule. nih.gov For example, fluorinated ketimines derived from isatins and thiosemicarbazide (B42300) have been synthesized and evaluated. nih.gov In one series of fluorinated hydrazones, a compound with a 2,5-difluorophenyl substitution was found to be the most active. nih.gov
| Derivative Class | Compound | Target Organism | Activity (MIC / EC50) | Reference |
| N'-Phenylhydrazide | Compound A11 | C. albicans SC5314 | MIC80 = 1.9 µg/mL | nih.govnih.gov |
| N'-Phenylhydrazide | Compound A11 | C. albicans 4395 (resistant) | MIC80 = 4.0 µg/mL | nih.govnih.gov |
| N'-Phenylhydrazide | Compound A11 | C. albicans 5272 (resistant) | MIC80 = 3.7 µg/mL | nih.govnih.gov |
| Hydrazide-Hydrazone | Compound 15 | Gram-positive bacteria | MIC = 1.95–7.81 μg/mL | nih.gov |
| Hydrazide-Hydrazone | Compound 19 | MRSA1 | MIC = 3.125 μg/mL | nih.gov |
| 1,2,3-Triazole Phenylhydrazone | Compound 5p | Rhizoctonia solani | EC50 = 0.18 µg/mL | rsc.org |
Enzyme Inhibition and Modulation Studies
Derivatives of 4-fluorophenylhydrazine have been designed as inhibitors of specific enzymes implicated in disease, particularly in hormone-dependent cancers.
Aromatase Inhibition: Aromatase is a key enzyme (a cytochrome P450, CYP19A1) that catalyzes the final step in estrogen biosynthesis. nih.govmdpi.com Inhibiting this enzyme is a major strategy for treating estrogen-receptor-positive breast cancer. mdpi.com Non-steroidal aromatase inhibitors, particularly those containing a triazole ring, have proven to be highly selective and potent. nih.govmdpi.com The mechanism of these inhibitors involves the nitrogen atom (N4) of the triazole ring coordinating to the iron atom within the heme group of the aromatase active site. nih.gov This interaction blocks the enzyme from binding its natural androgen substrates. nih.gov Structure-activity relationship studies have shown that adding strong electron-withdrawing groups to the phenyl ring of these derivatives enhances their inhibitory activity. nih.gov Several 1,2,3-triazole/1,2,4-triazole hybrids have been developed and shown to be potent aromatase inhibitors with IC50 values in the nanomolar range. mdpi.com
Steroid Sulfatase (STS) Inhibition: STS is another critical enzyme in steroidogenesis, responsible for converting inactive steroid sulfates into their active forms, which can fuel the growth of hormone-dependent tumors. nih.gov Therefore, STS is an important target for cancer therapy. nih.govnih.gov Derivatives based on sulfamoylated 4-(1-phenyl-1H- ekb.egnih.govnih.govtriazol-4-yl)phenol have been synthesized as potent STS inhibitors. nih.govnih.govresearchgate.net Molecular docking studies have guided the design of these inhibitors to ensure optimal interaction with amino acid residues in the STS active site. nih.govresearchgate.net Fluorination has been a key strategy in developing these inhibitors; compounds with a fluorine atom at the meta position of the phenyl ring have demonstrated the highest inhibitory effects. nih.govresearchgate.net One such derivative, 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-phenyl sulfamate, was found to be the most active in one study, inhibiting the STS enzyme with an IC50 value of 36 nM. nih.gov
Interactions with DNA Gyrase, Lanosterol 14-alpha-demethylase, and KEAP1/NRF2 Proteins
While direct interaction studies of this compound with DNA Gyrase, Lanosterol 14-alpha-demethylase, and the KEAP1/NRF2 protein system are not extensively documented, its significance lies in its role as a key synthetic precursor for heterocyclic compounds designed to target these proteins. The incorporation of a fluorine atom can enhance biological activity and reactivity, making this compound a valuable starting material in medicinal chemistry. cymitquimica.com
DNA Gyrase: This bacterial enzyme is a type II topoisomerase that plays a vital role in DNA replication, transcription, and repair, making it a validated target for antibacterial agents. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA and is inhibited by classes of drugs like fluoroquinolones. nih.gov Research has focused on discovering new classes of DNA gyrase inhibitors to combat rising bacterial resistance. nih.govnih.gov Pyrazole derivatives have emerged as a class of potent DNA gyrase inhibitors. nih.govresearchgate.net For example, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were synthesized and shown to possess strong inhibitory activity against the DNA gyrase of Staphylococcus aureus and Bacillus subtilis. nih.gov The synthesis of such pyrazole rings can be achieved through the reaction of a hydrazine, such as 4-Fluorophenylhydrazine, with appropriate precursors. This positions this compound as a crucial building block for developing novel pyrazole-based antibacterial agents targeting DNA gyrase.
Lanosterol 14-alpha-demethylase (CYP51A1): This enzyme is a member of the cytochrome P450 superfamily and is essential for the biosynthesis of sterols in eukaryotes, from fungi to mammals. wikipedia.orgnih.gov It catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the pathway to produce cholesterol and other vital sterols. wikipedia.orgnih.gov In fungi, the inhibition of CYP51 disrupts the production of ergosterol, a crucial component of the fungal cell membrane, which is the mechanism of action for azole antifungal drugs. researchgate.net In humans, inhibitors of CYP51 are investigated as potential cholesterol-lowering agents. nih.govnih.gov Given that many CYP51 inhibitors are nitrogen-containing heterocyclic compounds (e.g., azoles), this compound serves as a versatile scaffold for synthesizing libraries of fluorinated pyrazoles, indoles, and other heterocycles that can be screened for inhibitory activity against CYP51. cymitquimica.comresearchgate.net
KEAP1/NRF2 Proteins: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. nih.gov Under oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of numerous cytoprotective genes. nih.govnih.gov Activating NRF2 by inhibiting the KEAP1-NRF2 protein-protein interaction (PPI) is a promising therapeutic strategy for a variety of chronic diseases associated with oxidative stress. nih.govnih.gov While direct inhibitors are sought, the structural scaffolds of these inhibitors are often complex aromatic or heterocyclic systems. nih.gov Notably, the inclusion of fluorine atoms in drug candidates can enhance their therapeutic properties. A recent study demonstrated that fluorinated sulfonamide-flavonoid analogues are potent inhibitors of the Keap1-Nrf2 PPI. nih.gov As a readily available source of a fluorinated phenyl ring, this compound is a valuable starting material for the synthesis of novel compounds aimed at modulating the KEAP1-NRF2 pathway. cymitquimica.com
Role in the Synthesis of Tryptamine (B22526) Drugs
This compound is a key chemical intermediate used in the pharmaceutical industry, particularly for the synthesis of tryptamine-based drugs. nih.govnih.govnih.gov This class of drugs is notable for its application in the treatment of migraine and cluster headaches. nih.govwikipedia.orgnih.gov
The primary synthetic route that utilizes this compound for this purpose is the Fischer indole synthesis . campbell.edudocumentsdelivered.com This classic organic reaction, discovered in 1883, produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. campbell.edu
The process can be summarized as follows:
Hydrazone Formation: this compound is reacted with a suitable carbonyl compound (an aldehyde or ketone). This reaction initially forms a phenylhydrazone.
Isomerization and Rearrangement: The phenylhydrazone isomerizes to its corresponding enamine tautomer. Following protonation by an acid catalyst (such as HCl, H₂SO₄, or a Lewis acid), the molecule undergoes a campbell.educampbell.edu-sigmatropic rearrangement. campbell.edu
Cyclization and Aromatization: The rearranged intermediate then cyclizes and eliminates ammonia (B1221849) (NH₃) to form the final, energetically favorable aromatic indole ring. campbell.edu
By using this compound, the resulting indole structure is specifically fluorinated at the desired position. This fluorinated indole core is a structural feature of several triptan drugs, which are selective serotonin (B10506) receptor agonists used to relieve migraine attacks. For instance, a Fischer indolization between this compound and ethyl levulinate is a key step toward synthesizing N-sulfonylindole analogues that act as potent receptor antagonists. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives
The study of how chemical structure relates to biological activity (SAR) and physical properties (SPR) is fundamental to drug design. For derivatives of this compound, the presence and position of the fluorine atom, along with other structural modifications, critically influence the resulting molecule's efficacy and characteristics.
The fluorine atom itself imparts significant changes to the molecule's properties. Due to its high electronegativity, it can alter the acidity of nearby protons, influence molecular conformation, and form strong hydrogen bonds, all of which can affect how the molecule binds to a biological target. cymitquimica.com Furthermore, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the drug's half-life.
A clear example of SAR can be seen in studies of pyrazole derivatives synthesized from hydrazines, which have been investigated as DNA gyrase inhibitors. In a study of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, modifications to the benzoyl ring led to significant variations in antibacterial activity. nih.gov The table below illustrates how different substituents on the benzoyl ring of a pyrazole scaffold impact the minimum inhibitory concentration (MIC) against S. aureus.
| Compound ID | Substituent (R) on Benzoyl Ring | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| 3a | 4-OCH₃ | 50 |
| 3d | 4-F | 12.5 |
| 3e | 4-Cl | 6.25 |
| 3f | 4-Br | 6.25 |
| 3k | 2,4-di-Cl | 3.12 |
| 3m | 2,4-di-F | 6.25 |
Data sourced from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs. nih.gov
This data shows that electron-withdrawing groups, particularly halogens, at the para-position of the benzoyl ring tend to increase antibacterial potency. The disubstituted compound 3k (2,4-dichloro) was the most active in this series, demonstrating that the position and number of substituents are crucial for optimizing the interaction with the DNA gyrase enzyme. nih.gov
Similarly, in the context of KEAP1/NRF2 inhibitors, the strategic placement of fluorine in sulfonamide-flavonoid analogues was shown to result in a compound with potent Nrf2 activation capacity and significant anti-inflammatory properties in cellular and animal models of liver injury. nih.gov These examples underscore the utility of this compound as a starting block for creating diverse molecules where the fluorine atom plays a key role in tuning the compound's final biological activity and properties.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization.chemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Fluorophenylhydrazine hydrochloride, providing precise information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR and ¹³C NMR Spectral Interpretation.
The ¹H NMR and ¹³C NMR spectra of this compound, typically recorded in a solvent like DMSO-d₆, offer a detailed map of its molecular framework. chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons and the hydrazine (B178648) moiety protons. The aromatic region is of particular interest due to the substitution pattern on the benzene (B151609) ring. The fluorine atom at the C4 position and the hydrazinium (B103819) group at the C1 position influence the chemical shifts of the aromatic protons at the C2, C3, C5, and C6 positions. The spectrum typically shows two sets of signals corresponding to these aromatic protons, often appearing as complex multiplets due to proton-proton and proton-fluorine couplings. The protons of the hydrazinium group (-NHNH₃⁺) are also observable and their chemical shift can be influenced by the solvent and concentration. chemicalbook.comspectrabase.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons exhibit distinct chemical shifts influenced by the electron-withdrawing fluorine atom and the hydrazinium group. The carbon atom attached to the fluorine (C4) shows a characteristic large coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons also show smaller couplings to the fluorine atom. The chemical shifts of the aromatic carbons provide valuable information about the electronic environment within the phenyl ring.
Interactive Data Table: Representative NMR Spectral Data for this compound in DMSO-d₆
| Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity & Coupling Constants (J) | Assignment |
| ¹H | ~10.4 | Broad Singlet | -NH₃⁺ |
| ¹H | ~8.3 | Broad Singlet | -NH- |
| ¹H | ~7.1 | Multiplet | Aromatic H (C2, C6) |
| ¹H | ~7.1 | Multiplet | Aromatic H (C3, C5) |
| ¹³C | ~157 | Doublet, ¹JC-F ≈ 235 Hz | C4-F |
| ¹³C | ~141 | Singlet | C1-NHNH₃⁺ |
| ¹³C | ~116 | Doublet, ²JC-F ≈ 22 Hz | C3, C5 |
| ¹³C | ~115 | Doublet, ³JC-F ≈ 8 Hz | C2, C6 |
Note: The exact chemical shifts and coupling constants can vary depending on the experimental conditions such as solvent and concentration.
Application of Multidimensional NMR Techniques.
While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.
HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated aromatic carbons.
HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the assignments of the quaternary carbons (C1 and C4) by observing their correlations with the aromatic protons.
Currently, detailed multidimensional NMR studies specifically on this compound are not widely available in public literature. However, the application of these techniques is a standard approach in the comprehensive structural elucidation of organic molecules.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Purity Assessment.nih.govnih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the analysis is typically performed on the free base, 4-Fluorophenylhydrazine, which is generated in the hot injection port of a gas chromatograph-mass spectrometer (GC-MS). nih.gov The electron ionization (EI) mass spectrum of 4-Fluorophenylhydrazine shows a molecular ion peak [M]⁺ that confirms the molecular weight of the free base (126.13 g/mol ). nih.gov
Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Key fragmentation pathways include:
Loss of a nitrogen atom to form a stable radical cation.
Cleavage of the N-N bond.
Fragmentation of the aromatic ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the protonated this compound cation ([C₆H₈FN₂ + H]⁺) is 163.0726, and for the free base [C₆H₇FN₂]⁺ it is 126.0593. nih.govnih.gov HRMS is crucial for confirming the identity of the compound and assessing its purity by distinguishing it from compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Key Mass Spectrometry Data for 4-Fluorophenylhydrazine
| Ion | m/z (Nominal) | Proposed Fragment |
| 126 | [M]⁺ | Molecular ion of the free base |
| 110 | [M - NH₂]⁺ | Loss of an amino radical |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |
| 83 | A fragment of the free base |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting.nih.govresearchgate.net
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a "vibrational fingerprint," allowing for identification and functional group analysis.
Infrared (IR) Spectroscopy: The IR spectrum of this compound, often recorded using a KBr pellet, displays characteristic absorption bands for the various functional groups. nih.gov
N-H Stretching: The N-H stretching vibrations of the hydrazinium group (-NH₃⁺ and -NH-) appear as broad bands in the region of 3400-2600 cm⁻¹.
Aromatic C-H Stretching: These vibrations are typically observed just above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic ring carbons are found in the 1600-1450 cm⁻¹ region.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1100 cm⁻¹ region.
N-N Stretching: The N-N stretching vibration is typically weak and appears in the 1100-900 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the phenyl ring is particularly Raman active. The N-N stretching vibration can also be observed in the Raman spectrum.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures.
For this compound, a single-crystal X-ray diffraction study would reveal:
The precise geometry of the fluorophenyl group.
The conformation of the hydrazinium side chain.
The nature of the intermolecular interactions, such as hydrogen bonding between the hydrazinium group and the chloride anion, as well as other potential non-covalent interactions that stabilize the crystal structure.
As of now, the specific crystal structure of this compound is not publicly available in open-access crystallographic databases. However, the crystal structures of many related phenylhydrazine (B124118) derivatives have been determined, providing a basis for understanding the likely structural features of this compound in the solid state. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure, Energetics, and Reactivity
Detailed quantum chemical calculations, such as Density Functional Theory (DFT), specifically investigating the electronic structure, energetics, and reactivity of 4-Fluorophenylhydrazine hydrochloride are not extensively detailed in the public literature. However, its reactivity profile can be inferred from its applications in organic synthesis. The presence of the fluorine atom, an electron-withdrawing group, influences the electronic properties of the phenyl ring and the reactivity of the hydrazine (B178648) moiety. cymitquimica.comcymitquimica.com This compound is frequently used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules, highlighting its utility in various chemical transformations. cymitquimica.comchemimpex.com It readily participates in reactions such as the Fischer indole (B1671886) synthesis to produce fluorinated indole derivatives, and in coupling reactions for creating azo compounds. cymitquimica.comekb.eg The hydrochloride salt form enhances the compound's stability and solubility, which is advantageous for its use in various reaction conditions. cymitquimica.com
Conformational Analysis and Molecular Dynamics Simulations
Specific studies focused on the conformational analysis or molecular dynamics (MD) simulations of this compound are not prominently featured in the reviewed scientific literature. Molecular dynamics is a computational method used to analyze the physical movements of atoms and molecules over time, providing insight into the conformational behavior and thermodynamic stability of a system. nih.gov While this technique is widely applied to understand protein flexibility and ligand binding, dedicated simulations to explore the conformational landscape of isolated this compound have not been reported in the searched sources. nih.gov
Prediction of Spectroscopic Parameters and Spectral Assignment
While computational predictions of spectroscopic parameters for this compound are not available in the searched literature, extensive experimental spectroscopic data has been collected. These data are crucial for the structural elucidation and characterization of the compound. The available spectral data from various sources are summarized below.
Table 1: Experimental Spectroscopic Data for this compound
| Technique | Source/Details | Observed Peaks/Shifts |
|---|---|---|
| ¹H NMR | 400 MHz in DMSO-d6 chemicalbook.com | δ (ppm): 10.39, 8.3, 7.136, 7.090 chemicalbook.com |
| ¹³C NMR | Data available on SpectraBase nih.gov | Not specified in search results. |
| Mass Spec (MS) | Direct inlet, 75 eV chemicalbook.com | Molecular Ion (C₆H₇FN₂⁺): 126 (100.0%), 127 (7.6%) chemicalbook.com |
| FTIR | KBr Wafer nih.gov | Data available from Fluka Chemie AG via SpectraBase. nih.gov |
| Raman | FT-Raman nih.gov | Data available from Bio-Rad Laboratories, Inc. via SpectraBase. nih.gov |
This table compiles experimentally observed data. Detailed computational spectral assignments were not found in the search results.
Molecular Docking Studies and Simulation of Ligand-Receptor Interactions in Biological Systems
Molecular docking studies have not been specifically reported for this compound itself. However, research has been conducted on its derivatives to evaluate their potential as therapeutic agents.
In one study, phenylhydrazine (B124118) derivatives of 2,6-diphenyl-4-piperidones were synthesized and subjected to molecular docking to assess their anticancer efficiency. asianpubs.orgresearchgate.net The synthesized compounds were docked against the dihydrofolate reductase (DHFR) protein, a target in cancer therapy. The results showed significant binding potency, with one derivative exhibiting a glide score (G.Score) of -7.88. asianpubs.orgresearchgate.net This score indicates a strong binding affinity. The interaction analysis revealed that the compound formed hydrogen bonds with key amino acid residues in the active site of the protein, specifically THR56 and SER59. asianpubs.orgresearchgate.net These findings suggest that derivatives of 4-Fluorophenylhydrazine could serve as lead molecules for the development of new anticancer drugs. asianpubs.org
Computational Assessment of Synthetic Accessibility and Drug-likeness Profiles
The synthetic accessibility of this compound is well-established, as it is widely used as a chemical intermediate in the synthesis of pharmaceuticals, particularly tryptamine-based drugs. chemimpex.comthermofisher.com Its commercial availability and role in well-known reactions like the Fischer indole synthesis underscore its accessibility for laboratory and industrial use. ekb.egchemicalbook.com
The drug-likeness profile of a compound can be computationally assessed using various parameters, including those outlined by Lipinski's rule of five. While direct, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for this compound was not found, key computed properties are available from databases. Furthermore, studies on its derivatives provide insight into their potential as drug candidates. For example, phenyl hydrazine derivatives of piperidones were found to obey Lipinski's rule of five, indicating good drug-likeness properties. asianpubs.orgresearchgate.net
Table 2: Computed Physicochemical and Drug-Likeness Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 162.59 g/mol | nih.gov |
| LogP | 1.5331 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | nih.gov |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
These values for parameters like molecular weight, LogP, and hydrogen bond counts are within the typical ranges for orally bioavailable drugs, suggesting a favorable starting point for designing more complex molecules with therapeutic potential.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-fluoro-2,3,3-trimethyl-3H-indole |
| Methyl isopropyl ketone |
| Phosphoryl chloride |
| N,N-dimethyl formamide |
| Tryptamine (B22526) |
Analytical Methodologies and Quantification
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatographic methods are fundamental for the analysis of 4-Fluorophenylhydrazine hydrochloride, allowing for the separation of the compound from impurities and its precise identification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of phenylhydrazine (B124118) derivatives. While specific methods for this compound are not extensively documented in publicly available literature, methods for closely related compounds such as phenylhydrazine hydrochloride and its chloro-isomers provide a strong basis for its analysis. For instance, a method for separating phenylhydrazine hydrochloride utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphoric acid buffer. sielc.com Similarly, the separation of chlorophenylhydrazine isomers has been achieved using a Waters X-Bridge C18 column with a gradient elution of a buffer and acetonitrile. rasayanjournal.co.in
Based on these analogous methods, a typical HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from potential impurities, which may include positional isomers or related substances. rasayanjournal.co.in Detection is commonly performed using a UV detector, as the phenyl ring provides strong chromophoric activity. A patent for measuring phenylhydrazine compound residues suggests a detection wavelength of around 260 nm. google.com
Table 1: Illustrative HPLC Parameters for Analysis of Phenylhydrazine Derivatives
| Parameter | Value/Condition |
| Column | C18 (e.g., Waters X-Bridge, Newcrom R1) sielc.comrasayanjournal.co.in |
| Mobile Phase | A: Aqueous Buffer (e.g., Phosphate, Acetate) B: Acetonitrile or Methanol sielc.comrasayanjournal.co.in |
| Elution | Gradient rasayanjournal.co.ingoogle.com |
| Flow Rate | 0.6 - 1.2 mL/min rasayanjournal.co.ingoogle.com |
| Detection | UV at ~260 nm google.com |
| Column Temperature | 20-30 °C google.com |
This table presents a generalized HPLC method inferred from the analysis of related phenylhydrazine compounds.
Thin-Layer Chromatography (TLC):
TLC is a simple and rapid technique for the qualitative analysis and purity assessment of this compound. A new TLC method was developed for the analysis of phenylhydrazine, which involves the use of a fluorescamine (B152294) derivative to enable detection by a TLC-fluorescence scanner. nih.gov For substituted phenylhydrazines, a typical TLC system might employ a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a polar organic solvent (like ethyl acetate (B1210297) or methanol) and a non-polar solvent (such as hexane (B92381) or toluene). Visualization of the spots can be achieved under UV light or by staining with a suitable reagent, such as iodine vapor or a solution of potassium permanganate.
Spectrophotometric Methods for Detection and Quantification in Research Matrices
Spectrophotometric methods offer a convenient and cost-effective approach for the quantification of this compound, particularly in bulk form or in simple matrices. These methods are typically based on a color-forming reaction.
A common approach for the spectrophotometric determination of hydrazine (B178648) and its derivatives involves reaction with an aromatic aldehyde to form a colored hydrazone. nih.gov For instance, p-(dimethylamino)benzaldehyde has been used as a chromogenic reagent for the simultaneous determination of hydrazine and phenylhydrazine. nih.gov Another established method for phenylhydrazine involves its reaction with phosphomolybdic acid, which results in a colored complex that can be measured at 730 nm. cdc.gov
For the quantification of this compound, a similar strategy could be employed. The compound would be reacted with a suitable chromogenic agent in an appropriate buffer to develop a stable color. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax) and compared to a calibration curve prepared from standards of known concentration. The choice of the chromogenic reagent and reaction conditions would need to be optimized to ensure sensitivity and specificity for the 4-fluoro substituted compound.
Table 2: Potential Spectrophotometric Methods for Phenylhydrazine Derivatives
| Reagent | Principle | Detection Wavelength (λmax) | Reference |
| p-(Dimethylamino)benzaldehyde | Formation of a colored hydrazone | Not specified for single compound | nih.gov |
| p-Nitrobenzaldehyde | Formation of a colored hydrazone | Not specified for single compound | nih.gov |
| Phosphomolybdic Acid | Formation of a colored complex | 730 nm | cdc.gov |
| 4-Nitrobenzaldehyde | Pre-column derivatization for HPLC, forms derivative with λmax at 416 nm | 416 nm | rsc.org |
This table outlines potential spectrophotometric methods based on reagents used for other phenylhydrazine compounds.
Derivatization Strategies for Enhanced Analytical Detection of Target Analytes (e.g., Carbonyl Compounds)
This compound serves as a valuable derivatizing agent to enhance the detection of other molecules, particularly carbonyl compounds (aldehydes and ketones). researchgate.net The hydrazine functional group reacts with the carbonyl group to form a stable hydrazone derivative. researchgate.net This reaction is beneficial for several reasons:
Increased Molar Absorptivity: The resulting hydrazone often has a significantly higher molar absorptivity in the UV-Visible region compared to the original carbonyl compound, thereby increasing the sensitivity of spectrophotometric or chromatographic detection.
Improved Chromatographic Properties: Derivatization can improve the chromatographic behavior of volatile or highly polar carbonyl compounds, leading to better peak shape and resolution in HPLC.
Introduction of a Fluorophore: While 4-Fluorophenylhydrazine itself is not fluorescent, other hydrazine-based derivatizing agents can introduce a fluorescent tag, enabling highly sensitive fluorescence detection.
The general reaction for the derivatization of a carbonyl compound with this compound is as follows:
FC₆H₄NHNH₂·HCl + R-C(=O)-R' → FC₆H₄N=C(R)R' + H₂O + HCl
This reaction is typically carried out in an acidic medium to catalyze the reaction. The resulting 4-fluorophenylhydrazone can then be readily analyzed by HPLC with UV detection. For example, a study on the determination of muscone (B1676871) used 2,4-dinitrophenylhydrazine (B122626) (DNPH) for derivatization, with optimal reaction conditions found to be a reaction temperature of 65°C in the presence of hydrochloric acid for 30 minutes. researchgate.net Similar optimization would be necessary for derivatization reactions using this compound to ensure complete reaction and accurate quantification of the target carbonyl analytes.
Biochemical Interactions and Mechanistic Toxicology
Interaction with Reactive Nitrogen Species in Biological Systems
The metabolism of phenylhydrazine (B124118) involves complex oxidative processes that can generate a cascade of reactive intermediates. The oxidation of phenylhydrazine is known to produce species such as phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions. nih.gov Phenyldiazene, in particular, is a highly reactive intermediate. While direct studies on the interaction of 4-fluorophenylhydrazine with reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite (ONOO-), are limited, the generation of these reactive intermediates suggests a potential for complex interactions. For instance, the phenyl radical generated during the oxidation of phenylhydrazine could potentially react with nitric oxide to form a nitrosobenzene (B162901) derivative. The interplay between the oxidative pathways of hydrazines and the cellular RNS signaling and stress pathways remains an area for further investigation.
Formation of Adducts with Biological Macromolecules (e.g., Michael-type Adducts with Nucleophilic Sulfhydryl Groups)
The hydrazine (B178648) moiety is a potent nucleophile, and phenylhydrazine readily reacts with carbonyl groups present in many biological molecules, leading to the formation of hydrazone adducts. who.int This reactivity is a key mechanism for its interaction with cellular components.
One of the critical targets for phenylhydrazine and its derivatives is hemoglobin. The reaction of phenylhydrazine with oxyhemoglobin leads to the formation of a derivative containing N-phenylprotoporphyrin, where the heme group itself is modified. nih.gov This interaction is central to its hemolytic effects.
Furthermore, the metabolic activation of hydrazines can lead to the formation of electrophilic species capable of forming covalent adducts with macromolecules. While direct evidence for Michael-type addition of 4-fluorophenylhydrazine to sulfhydryl groups is not extensively documented, this is a plausible mechanism of toxicity. Thiol groups of cysteine residues in proteins are potent nucleophiles that can react with electrophilic metabolites via Michael addition. nih.govnih.govnih.govresearchgate.net For instance, the reactive intermediates formed during the oxidation of phenylhydrazine could potentially alkylate the sulfhydryl groups of glutathione (B108866) and cysteine residues in proteins, leading to their depletion and functional inactivation. nih.gov Studies with other hydrazine derivatives, such as hydralazine, have shown that they can trap reactive carbonyls formed from lipid peroxidation (e.g., acrolein) by forming stable hydrazone adducts with proteins that have been modified by these aldehydes. nih.govresearchgate.net This highlights the ability of the hydrazine group to form adducts with modified proteins. Additionally, research on other carcinogenic amines has demonstrated the formation of covalent adducts with cysteine residues in proteins like albumin. berkeley.edu
Mechanisms of Enzyme Inhibition
4-Fluorophenylhydrazine hydrochloride, like other substituted hydrazines, is known to be a potent inhibitor of several key enzymes. The primary mechanism often involves the formation of a reactive intermediate that covalently binds to the enzyme, leading to irreversible inhibition.
A major target of phenylhydrazine is Monoamine Oxidase (MAO) , a key enzyme in the metabolism of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine. Phenylhydrazine acts as an irreversible inhibitor of MAO. nih.govnih.gov The inhibition of MAO by phenelzine, a related hydrazine, is thought to involve a metabolite produced by the action of MAO itself, highlighting a mechanism-based or "suicide" inhibition. researchgate.net
| Enzyme Inhibited | Inhibitor Class | Type of Inhibition |
| Monoamine Oxidase (MAO) | Substituted Hydrazines | Irreversible nih.govnih.gov |
| Lysyl Oxidase | Hydrazine-derived compounds | Irreversible researchgate.net |
| Tyrosinase | Competitive inhibitors | Competitive nih.gov |
| Acetylcholinesterase | Galantamine | Mixed-type mdpi.com |
Another significant target is pyridoxine (B80251) phosphokinase , an enzyme essential for the conversion of pyridoxine (vitamin B6) to its active form, pyridoxal (B1214274) 5'-phosphate (PLP). Hydrazine inhibits this enzyme, leading to a functional deficiency of vitamin B6. nih.gov PLP is a crucial cofactor for glutamic acid decarboxylase , the enzyme that synthesizes the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting pyridoxine phosphokinase, hydrazine ultimately leads to decreased GABA levels in the central nervous system. nih.gov
Modulation of Cellular Pathways (e.g., Cell Growth, Apoptosis)
Phenylhydrazine and its derivatives can significantly impact cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
Studies on fluorinated aminophenylhydrazines have demonstrated their potential to induce apoptosis in cancer cells. For example, certain fluorinated Schiff bases derived from aminophenylhydrazines have shown cytotoxic and antiproliferative effects on non-small cell lung cancer (A549) cells. semanticscholar.org The mechanism of cell death was identified as apoptosis, confirmed by the detection of cleaved caspase-3, chromatin condensation, and the formation of apoptotic bodies. semanticscholar.org The activation of caspases, such as caspase-3 and caspase-8, is a hallmark of apoptosis, and various compounds can trigger this cascade. amegroups.orgamegroups.cn For instance, some pyrazine (B50134) derivatives have been shown to induce apoptosis and cause cell cycle arrest in leukemia cells by down-regulating anti-apoptotic proteins like Bcl-2 and Survivin, and up-regulating the pro-apoptotic protein Bax. nih.gov
Furthermore, phenylhydrazine has been reported to interfere with the JAK-STAT signaling pathway . semanticscholar.orgresearchgate.net This pathway is crucial for signal transduction from cytokines and growth factors, and its dysregulation can have profound effects on cell proliferation, differentiation, and survival. Phenylhydrazine can interfere with the binding of erythropoietin (EPO) to its receptor (EPOR), thereby affecting the downstream JAK-STAT cascade. semanticscholar.orgresearchgate.net
| Cellular Pathway | Effect of Phenylhydrazine/Derivatives | Key Molecules Involved |
| Apoptosis | Induction | Caspase-3, Caspase-8, Bax, Bcl-2, Survivin semanticscholar.orgnih.gov |
| Cell Cycle | Arrest (G0/G1 or G2 phase) | Cyclin-dependent kinases, Cyclins nih.govmdpi.com |
| JAK-STAT Pathway | Interference | EPO, EPOR, JAK, STAT semanticscholar.orgresearchgate.net |
Mechanisms of Oxidative Stress Induction
A central mechanism of hydrazine toxicity is the induction of oxidative stress. The metabolic activation of phenylhydrazine is a significant source of reactive oxygen species (ROS). The autoxidation of phenylhydrazine, a reaction that is accelerated in the presence of oxygen and metal ions, generates superoxide (B77818) radicals (O2•−) and hydrogen peroxide (H2O2). nih.govnih.gov
These ROS can overwhelm the cell's antioxidant defenses, leading to widespread cellular damage. A key consequence is lipid peroxidation, the oxidative degradation of lipids in cell membranes. Phenylhydrazine-induced lipid peroxidation of red blood cell membranes is a well-documented phenomenon, leading to the formation of volatile hydrocarbons like ethane (B1197151) and pentane (B18724) as byproducts. nih.gov This membrane damage contributes to hemolysis. jcu.cz
The generation of ROS and subsequent oxidative stress also leads to the depletion of intracellular antioxidants, most notably glutathione (GSH) . nih.gov The marked depletion of cellular glutathione suggests that it is consumed in the process of detoxifying the reactive intermediates formed during phenylhydrazine metabolism. nih.gov This depletion further compromises the cell's ability to handle oxidative insults.
Pathophysiological Mechanisms of Hydrazine-Related Toxicity
The biochemical interactions described above manifest as organ-specific toxicities, with the nervous system and the liver being primary targets.
Molecular Basis of Neurotoxicity and Hepatotoxicity
Neurotoxicity: The neurotoxic effects of hydrazines are primarily attributed to their interference with neurotransmitter systems. As detailed in section 9.3, the inhibition of pyridoxine phosphokinase by hydrazine leads to a decrease in the synthesis of the inhibitory neurotransmitter GABA. nih.gov This disruption of the delicate balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission can lead to hyperexcitability of the central nervous system. Additionally, the irreversible inhibition of monoamine oxidase (MAO) by phenylhydrazine alters the levels of monoamine neurotransmitters, which can also contribute to its neurotoxic profile. nih.govnih.gov
Hepatotoxicity: The liver, being the primary site of metabolism for xenobiotics, is particularly susceptible to hydrazine-induced toxicity. The hepatotoxicity of phenylhydrazine is a multi-faceted process. The induction of oxidative stress and lipid peroxidation in hepatocytes is a major contributing factor. Phenylhydrazine treatment leads to a significant decrease in the microsomal content of cytochrome P-450, suggesting its conversion to an inactive form. nih.gov This inactivation is accompanied by a marked depletion of cellular glutathione levels. nih.gov Furthermore, phenylhydrazine administration is associated with the accumulation of triglycerides in the liver, leading to fatty liver (steatosis). Phenylhydrazine-induced anemia can also trigger an immune response that leads to increased phagocytosis in the liver. researchgate.netscholarscentral.com
| Organ | Molecular Mechanism of Toxicity | Key Pathophysiological Effects |
| Nervous System | Inhibition of GABA synthesis (via pyridoxine phosphokinase inhibition), Inhibition of Monoamine Oxidase (MAO) nih.govnih.govnih.gov | Disruption of neurotransmitter balance, CNS hyperexcitability |
| Liver | Oxidative stress, Lipid peroxidation, Depletion of glutathione, Inactivation of Cytochrome P-450, Triglyceride accumulation nih.govresearchgate.net | Hepatocyte damage, Fatty liver (steatosis), Inflammation |
Inhibition of Pyridoxine Phosphokinase and Hydrazone Complex Formation
The biochemical and toxicological profile of this compound is significantly influenced by its interactions with the vitamin B6 metabolic pathway. Specifically, its mechanism of toxicity involves the inhibition of pyridoxine phosphokinase and the subsequent formation of a hydrazone complex with pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. This interference can lead to a state of functional vitamin B6 deficiency.
Phenylhydrazine and its derivatives are recognized as antagonists of vitamin B6. nih.gov Their mode of action is primarily centered on the disruption of the enzymatic activation of pyridoxine. The conversion of pyridoxine to PLP is a critical step for the synthesis of various neurotransmitters and for numerous metabolic processes. This conversion is catalyzed by the enzyme pyridoxine phosphokinase (EC 2.7.1.35), also known as pyridoxal kinase.
Research has demonstrated that various hydrazine derivatives are capable of inhibiting pyridoxal kinase. nih.gov While specific kinetic data for 4-fluorophenylhydrazine is not extensively detailed in publicly available literature, the general mechanism for phenylhydrazines involves the inhibitor competing with the natural substrate, pyridoxal, for the active site of the enzyme. This inhibition reduces the intracellular pool of PLP, which is a vital coenzyme for a multitude of enzymatic reactions.
The inhibitory potency of substituted hydrazine compounds on pyridoxal kinase can vary based on the nature and position of the substituent on the phenyl ring. For instance, studies on various 4'-substituted pyridoxine analogues have shown them to be potent competitive inhibitors of pyridoxal kinase. nih.gov Although these are not direct analogues of 4-fluorophenylhydrazine, this research underscores the sensitivity of the enzyme to substitutions in this region of the substrate-like molecule.
The table below illustrates the inhibitory effects of some substituted pyridoxine analogues on pyridoxal kinase from mouse brain, providing context for the potential inhibitory action of substituted phenylhydrazines.
| Compound | Inhibition Type | Ki (Inhibition Constant) | Reference |
| 4'-Methoxypyridoxine | Competitive | Not specified | nih.gov |
| 4'-Ethoxypyridoxine | Competitive | Not specified | nih.gov |
| 4'-Propoxypyridoxine | Competitive | Not specified | nih.gov |
| 4'-Isopropoxypyridoxine | Competitive | Not specified | nih.gov |
| Note: This data is for substituted pyridoxine analogues and is provided for illustrative purposes, as specific inhibitory data for this compound on pyridoxine phosphokinase is not readily available in the reviewed literature. |
Furthermore, the hydrazine moiety of 4-fluorophenylhydrazine can react directly with the aldehyde group of pyridoxal 5'-phosphate. This reaction forms a stable hydrazone complex. The formation of this complex effectively sequesters PLP, rendering it unavailable to serve as a coenzyme for critical metabolic enzymes. This sequestration exacerbates the functional vitamin B6 deficiency initiated by the inhibition of pyridoxine phosphokinase. The formation of such hydrazone derivatives is a known reaction for various hydrazines and has been characterized for related compounds.
Future Directions and Emerging Research Areas
Exploration of Novel Reaction Pathways and Catalytic Applications
The exploration of new synthetic routes and catalytic functions for 4-fluorophenylhydrazine hydrochloride is an active area of research. While its role in classical reactions like the Fischer indole (B1671886) synthesis is well-established, chemists are now investigating its potential in more advanced and sustainable synthetic methodologies.
A notable advancement is the development of metal-free Fischer indole synthesis. For instance, a method utilizing polyphosphoric acid (PPA) mediates a tandem hydroamination-cyclization reaction between alkynes and arylhydrazines, including (4-fluorophenyl)hydrazine (B109058) hydrochloride, to produce indoles. This approach is significant for its operational simplicity and avoidance of transition metal catalysts. One specific example is the reaction of phenylacetylene (B144264) with (4-fluorophenyl)hydrazine hydrochloride, which yields 5-fluoro-2-phenyl-1H-indole with a 79% yield sigmaaldrich.com.
The traditional synthesis of 4-fluorophenylhydrazine itself is also being refined. A method starting from 4-fluoroaniline (B128567) involves diazotization, followed by a reduction reaction using sodium pyrosulfite. This process is carried out under controlled temperature and pH to achieve high purity (99.0%) of the final product e-journals.in.
Furthermore, the hydrazine (B178648) moiety presents opportunities for its derivatives to act as ligands in catalysis. Hydrazone complexes with transition metals have been noted for their catalytic applications researchgate.net. Research into the catalytic activity of metal complexes specifically incorporating 4-fluorophenylhydrazine could unveil novel catalysts for a range of organic transformations. The development of organocatalysts derived from this compound is another promising avenue. For example, L-proline, an organocatalyst, has been successfully used in the green synthesis of hydrazide derivatives, suggesting that functionalized hydrazines could also be explored as catalysts for various organic reactions mdpi.com. The unique electronic nature of the 4-fluorophenyl group could modulate the catalytic activity of such molecules, leading to new catalytic systems with enhanced performance and selectivity.
Table 1: Examples of Novel Synthesis Involving this compound
| Reaction Type | Reactants | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Metal-Free Fischer Indole Synthesis | Phenylacetylene, (4-fluorophenyl)hydrazine hydrochloride | Polyphosphoric Acid (PPA) | 5-Fluoro-2-phenyl-1H-indole | 79% | sigmaaldrich.com |
Development of Advanced Therapeutic Agents with Improved Efficacy and Selectivity
In the realm of anticancer research, derivatives of 4-fluorophenylhydrazine are being investigated for their cytotoxic effects. For example, a series of novel pyrazole (B372694) derivatives synthesized from this compound have shown promising activity against breast cancer cell lines mdpi.com. The introduction of the 4-fluorophenyl group is often a key strategy in the design of kinase inhibitors, which are a major class of anticancer drugs. The fluorine atom can form crucial interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity nih.gov.
Research has focused on developing selective inhibitors for specific kinases implicated in cancer progression, such as p38α MAPK, CK1δ, and JAK2. Novel 4-(4'-fluorophenyl)imidazoles have been synthesized and shown to selectively inhibit these kinases, with some compounds exhibiting IC50 values in the nanomolar range nih.gov. For instance, a pyrimidine (B1678525) derivative showed a p38α MAPK inhibition with an IC50 of 96 nM, while a pyridin-2-one derivative inhibited JAK2 with an IC50 of 62 nM nih.gov. The Janus kinase (JAK) family is a particularly important target for inflammatory and autoimmune diseases, and the development of selective JAK inhibitors is a major goal in medicinal chemistry nih.gov. The 4-fluorophenylhydrazine moiety is a key component in the synthesis of precursors for these advanced therapeutic agents youtube.com.
The structure-activity relationship (SAR) studies are crucial in this field. For example, in a series of 1H-pyrazolo[3,4-b]pyrazine derivatives, the presence and position of halide substituents on the arylsulfonamide ring, which can be introduced via precursors like 4-fluorophenylhydrazine, were found to be critical for potent SGK1 inhibition thermofisher.com. This highlights the importance of the strategic placement of fluorine to achieve desired therapeutic effects.
Table 2: Kinase Inhibitory Activity of Selected 4-Fluorophenyl-imidazole Derivatives
| Compound Type | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrimidine Derivative | p38α MAPK | 96 | nih.gov |
| Pyridine Derivative | CK1δ | 89 | nih.gov |
Integration into Advanced Materials Science and Nanotechnology
The integration of this compound into materials science and nanotechnology is an emerging field with significant potential. The unique properties of fluorinated compounds, such as high thermal stability and low surface energy, make them attractive for the creation of advanced materials nih.gov.
Research is being directed towards the synthesis of novel fluorinated polymers. While general use in polymeric materials is known, specific research into copolymers incorporating 4-fluorophenylhydrazine is a promising future direction nih.gov. The synthesis of a copolymer of phenylhydrazine (B124118) and 4,4′-diaminodiphenyl sulfone has been reported, which exhibited electrical conductivity e-journals.in. The introduction of a fluorine atom into such a polymer backbone via the use of 4-fluorophenylhydrazine could further enhance its properties, potentially leading to new conductive and thermally stable materials. The synthesis of new poly(silole-fluorene) copolymers has also been explored, demonstrating good thermal stability and solubility, which are desirable properties for applications in polymer light-emitting diodes (PLEDs) researchgate.net.
In nanotechnology, functionalized nanoparticles are of great interest for various applications. Hydrazine-functionalized magnetic nanoparticles have been developed for the specific enrichment of glycopeptides in proteomics research rsc.orgresearchgate.net. By using 4-fluorophenylhydrazine, it is conceivable to create fluorinated nanoparticles with unique surface properties. These could be used in a variety of applications, from biomedical imaging to creating hydrophobic coatings. The synthesis of functionalized nanomaterials through organic reactions is a key area of research, and the versatility of the hydrazine group makes it a prime candidate for the surface modification of nanoparticles mdpi.commdpi.com.
Table 3: Potential Applications of 4-Fluorophenylhydrazine in Materials Science
| Material Type | Potential Monomer/Functionalizing Agent | Potential Properties/Applications |
|---|---|---|
| Conductive Polymers | This compound | Enhanced thermal stability, conductivity, and solubility for electronic devices. |
| Fluorinated Copolymers | This compound | High thermal stability, low surface energy for advanced coatings and membranes. |
Comprehensive Environmental Chemistry and Remediation Research
The increasing use of fluorinated compounds necessitates a thorough understanding of their environmental fate and the development of effective remediation strategies. While research on the biodegradation of fluorinated pharmaceuticals is growing, specific studies on the environmental chemistry of this compound are still limited.
The carbon-fluorine bond is known for its strength, which can make fluorinated compounds persistent in the environment nih.gov. However, microorganisms have been shown to be capable of degrading some organofluorine compounds. Research into the microbial degradation of this compound is a critical future direction to assess its environmental impact.
Photocatalytic degradation is another promising approach for the removal of persistent organic pollutants from water. Phthalocyanine-based materials have been shown to be effective photocatalysts for the degradation of various organic pollutants rsc.org. MXene-based photocatalysts are also emerging as effective materials for the degradation of organic and pharmaceutical pollutants, such as tetracycline (B611298) hydrochloride and methylene (B1212753) blue mdpi.com. Future research could explore the use of these or similar photocatalytic systems for the degradation of this compound in wastewater. For example, CdO-ZnO nanocomposites have been used for the photocatalytic degradation of Rhodamine B dye and could potentially be applied to other organic pollutants mdpi.com.
The development of fluorescent probes for the detection of hydrazine and fluoride (B91410) ions in environmental samples is also an important area of research. A dual-functional fluorescent probe has been developed for the sensitive detection of both hydrazine and fluoride ions, with detection limits well below the EPA's threshold values nih.gov. Such tools are essential for monitoring the presence of these substances in the environment and for assessing the effectiveness of remediation efforts.
Application as Chemical Biology Probes for Target Identification
A highly promising and rapidly developing area of research is the use of this compound derivatives as chemical biology probes. Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study the activity of enzymes in complex biological systems rsc.orgnih.gov.
Hydrazine-based probes have emerged as a versatile class of tools for ABPP. These probes can covalently target a wide range of enzymes that possess electrophilic cofactors or transient intermediates nih.govnih.gov. The electron-rich nature of the hydrazine allows it to react through both polar and radical-based mechanisms, expanding the scope of enzymes that can be targeted nih.govmdpi.com. The labeling by these probes is active-site-directed and dependent on the functional state of the enzyme, making them invaluable for inhibitor discovery and target validation nih.govnih.gov.
The incorporation of a 4-fluorophenyl group into these hydrazine probes could offer several advantages. The fluorine atom can serve as a sensitive reporter for 19F-NMR studies, allowing for the detection and characterization of probe-protein interactions without the need for a traditional reporter tag. Furthermore, the fluorine substituent can influence the reactivity and selectivity of the probe.
The application of these probes extends to target deconvolution in phenotype-based drug discovery nih.govyoutube.com. When a compound discovered through a phenotypic screen has an unknown mechanism of action, chemical probes can be used to identify its protein targets. A 4-fluorophenylhydrazine-based probe could be used in competitive ABPP experiments to identify the targets of a hit compound, thereby elucidating its mechanism of action and facilitating its development into a therapeutic agent youtube.com.
Table 4: Applications of Hydrazine-Based Probes in Chemical Biology
| Probe Type | Application | Key Features | Potential Advantage of 4-Fluoro Substitution |
|---|---|---|---|
| Activity-Based Probe (ABP) | Activity-Based Protein Profiling (ABPP) | Covalent, active-site directed labeling of enzymes. | 19F-NMR reporter, altered reactivity and selectivity. |
| Affinity-Based Probe (AfBP) | Target Deconvolution | Identification of protein targets for bioactive compounds. | Enhanced binding affinity, potential for photo-crosslinking. |
Q & A
Q. What is the role of 4-fluorophenylhydrazine hydrochloride in synthesizing indole derivatives?
The compound is critical in Fischer indole synthesis , where it reacts with carbonyl-containing substrates (e.g., dihydrofuran or aldehydes) under acidic conditions to form fluorinated indole scaffolds. For example, microwave-assisted reactions with this compound and dihydrofuran yield indole derivatives with up to 95% efficiency, significantly higher than traditional heating (72%) .
Q. How can researchers characterize the purity of this compound?
Analytical methods include:
- HPLC with UV detection at 254 nm, using a C18 column and 0.1 M HCl as the mobile phase.
- Phosphomolybdic acid (PMA) colorimetric assays for detecting phenylhydrazine derivatives, where PMA reacts with the compound to form a blue complex quantifiable via spectrophotometry .
- Melting point determination (reported range: ~250°C with decomposition) to verify crystallinity and purity .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust.
- Neutralize waste with sodium bicarbonate before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How does microwave irradiation enhance the efficiency of indole synthesis with this compound?
Microwave conditions (e.g., 70°C, DMA solvent, H₂SO₄ catalyst) reduce reaction times from hours to minutes by accelerating cyclization. This method minimizes side reactions (e.g., over-oxidation) and improves yields by ~20–30% compared to conventional reflux .
Q. What role does this compound play in stabilizing metal halide perovskite precursors?
The hydrazine group acts as a reducing agent , inhibiting oxidation of Sn²⁺ in tin-based perovskites and iodide ions in lead-based perovskites. This stabilization improves device efficiency and longevity in solar cell applications .
Q. How can researchers optimize solvent systems for nucleophilic substitutions involving this compound?
Q. What analytical challenges arise in quantifying trace impurities in this compound?
Common impurities include residual aniline from synthesis. Detection requires:
- LC-MS with electrospray ionization (ESI) to identify low-concentration contaminants.
- ¹⁹F NMR to confirm fluorine substitution integrity and rule out dehalogenation byproducts .
Q. How do structural modifications of fluorinated indole derivatives affect biological activity?
Studies on MPO (myeloperoxidase) inhibitors show:
- Side chain length (e.g., 5-carbon chains in compound 41) enhances binding affinity by 5-fold.
- Substituents (e.g., pyrrolidine groups) improve inhibitory potency via hydrophobic interactions.
- Unsubstituted amines on indole scaffolds maximize activity, while bulky groups reduce efficacy .
Methodological Notes
- Synthetic Protocols : For Fischer indole synthesis, use 4% H₂SO₄ in DMA at 70°C under microwave conditions for optimal yields .
- Waste Management : Treat acidic waste with 1 M NaOH before disposal to neutralize hydrazine residues .
- Data Reproducibility : Validate analytical methods (HPLC, PMA assay) against USP/EP standards for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
